molecular formula C15H19ClFNO2 B13679839 1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine

1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine

Cat. No.: B13679839
M. Wt: 299.77 g/mol
InChI Key: RKMDGTMFPUVUGM-UHFFFAOYSA-N
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Description

1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chloro substituent at the 5-position, and a fluoro substituent at the 2-position of the phenyl ring

Preparation Methods

The synthesis of 1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine typically involves several steps:

Chemical Reactions Analysis

1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The pyrrolidine ring can undergo oxidation and reduction reactions under appropriate conditions.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common reagents used in these reactions include strong acids for deprotection, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine can be compared with other pyrrolidine derivatives:

The uniqueness of this compound lies in its specific substituents and the presence of the Boc protecting group, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C15H19ClFNO2

Molecular Weight

299.77 g/mol

IUPAC Name

tert-butyl 3-(5-chloro-2-fluorophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H19ClFNO2/c1-15(2,3)20-14(19)18-7-6-10(9-18)12-8-11(16)4-5-13(12)17/h4-5,8,10H,6-7,9H2,1-3H3

InChI Key

RKMDGTMFPUVUGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC(=C2)Cl)F

Origin of Product

United States

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